4-(Boc-amino)methyl-2-methoxy-benzoic acid
Description
4-(Boc-amino)methyl-2-methoxy-benzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino methyl group at the 4-position and a methoxy group at the 2-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes such as peptide coupling or multi-step organic reactions. Its molecular formula is C₁₄H₁₉NO₅, with a molecular weight of 237.26 g/mol. The compound exhibits a melting point of ~193°C (decomposition) and is typically soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Key applications include:
- Peptide synthesis: The Boc group prevents unwanted side reactions during amino acid coupling, as demonstrated in Merrifield solid-phase peptide synthesis strategies .
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-methoxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-5-6-10(12(16)17)11(7-9)19-4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
VLQHXVXANUSKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)methyl-2-methoxy-benzoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the methoxy group. One common method involves the reaction of 4-aminomethyl-2-methoxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection and methoxy group introduction .
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)methyl-2-methoxy-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions, especially in solid-phase peptide synthesis.
Common Reagents and Conditions
Substitution Reactions: Reagents like halides and nucleophiles in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Coupling Reactions: Carbodiimides like EDCI or DCC in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Substitution Reactions: Various substituted benzoic acid derivatives.
Deprotection Reactions: 4-aminomethyl-2-methoxybenzoic acid.
Coupling Reactions: Peptide chains with the benzoic acid derivative as a building block.
Scientific Research Applications
4-(Boc-amino)methyl-2-methoxy-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Boc-amino)methyl-2-methoxy-benzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and receptor binding. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
2-Amino-4-methoxy-benzoic Acid (4-Methoxyanthranilic Acid)
- Structure: Lacks the Boc group but retains the 2-methoxy and 4-amino substituents.
- Molecular Weight : 167.16 g/mol; melting point: 176–178°C .
- Synthesis : Produced via nitration, diazotization, and selective reduction of toluidine, offering a cost-effective route .
- Applications : Intermediate in antipsychotic drugs (e.g., amisulpride) .
- Key Differences : The absence of the Boc group increases reactivity but reduces stability, requiring careful handling in acidic/basic conditions.
4-Methoxy-2-methyl Benzoic Acid
- Structure: Features a methyl group instead of the Boc-amino methyl group at the 4-position.
- Molecular Weight : 166.18 g/mol .
- Spectroscopic Properties : Exhibits distinct FTIR and Raman peaks for the methyl and methoxy groups, with hydrogen bonding observed in dimeric forms .
- Applications : Primarily studied for its vibrational properties and electronic structure .
4-((tert-Butoxycarbonyl)amino)benzoic Acid
2-Amino-5-bromo-4-(methoxycarbonyl)benzoic Acid
- Structure : Incorporates a bromine atom and methoxycarbonyl group, altering electronic properties.
- Synthesis : Produced via palladium-catalyzed reactions, emphasizing industrial scalability .
- Applications : Intermediate in complex molecule synthesis, leveraging halogen substituents for cross-coupling reactions .
Physicochemical and Functional Comparisons
Melting Points and Solubility
| Compound | Molecular Weight | Melting Point (°C) | Solubility |
|---|---|---|---|
| 4-(Boc-amino)methyl-2-methoxy-benzoic acid | 237.26 | ~193 (dec) | DMF, DMSO |
| 2-Amino-4-methoxy-benzoic acid | 167.16 | 176–178 | Polar solvents |
| 4-Methoxy-2-methyl benzoic acid | 166.18 | Not reported | Organic solvents |
The Boc group increases molecular weight and melting point due to additional hydrogen bonding and steric bulk. Unprotected amino analogs exhibit lower thermal stability.
Reactivity and Stability
Spectroscopic Features
- This compound: FTIR shows Boc carbonyl stretches at ~1700 cm⁻¹ and aromatic C-H bends at ~700–900 cm⁻¹.
- 4-Methoxy-2-methyl benzoic acid : Exhibits O-H stretching (~2500–3300 cm⁻¹) in dimeric forms and methoxy C-O stretches (~1250 cm⁻¹) .
Biological Activity
4-(Boc-amino)methyl-2-methoxy-benzoic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a benzoic acid core with a methoxy group and a Boc-protected amino group. The presence of these functional groups is crucial for its biological activity.
Chemical Formula
- Molecular Formula : C12H15NO4
- Molecular Weight : 239.25 g/mol
- Melting Point : 184 °C .
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzoic acid derivatives, including those similar to this compound. For instance:
- In vitro studies demonstrated that compounds with similar structures exhibited significant inhibitory effects on cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 3.0 µM to 5.85 µM, indicating strong antiproliferative activity .
- Case Study : A derivative of para-aminobenzoic acid showed promising results against A549 cell lines with an IC50 value of 3.42 µM, suggesting that modifications in the structure can enhance anticancer efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Cholinesterase Inhibition : Compounds structurally related to this compound were tested for their ability to inhibit acetylcholinesterase (AChE). Some exhibited IC50 values as low as 0.59 µM, indicating potent inhibitory effects .
Data Table: Biological Activities of Related Compounds
The biological activities of compounds like this compound are often attributed to their ability to interact with specific molecular targets:
- Anticancer Mechanism : The inhibition of key signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : Competitive or non-competitive inhibition mechanisms against enzymes such as AChE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
